molecular formula C12H19NO6 B13074491 Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid

Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid

Cat. No.: B13074491
M. Wt: 273.28 g/mol
InChI Key: AWJIQTRKBLSMRN-SFYZADRCSA-N
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Description

Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid is a piperidine derivative that has gained significance in organic synthesis and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid typically involves the protection of piperidine derivatives followed by carboxylation. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by carboxylation at the 3 and 4 positions of the piperidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring and carboxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N-BOC-4-Piperidinecarboxylic acid: Similar in structure but with a different substitution pattern on the piperidine ring.

    1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Another piperidine derivative with a tert-butoxycarbonyl protecting group.

    cis-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both carboxyl groups on the piperidine ring.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,4-dicarboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(9(14)15)8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-,8+/m1/s1

InChI Key

AWJIQTRKBLSMRN-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(=O)O

Origin of Product

United States

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